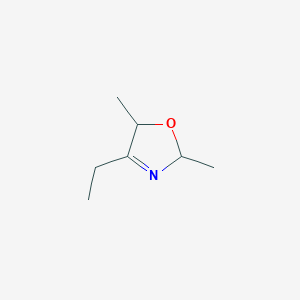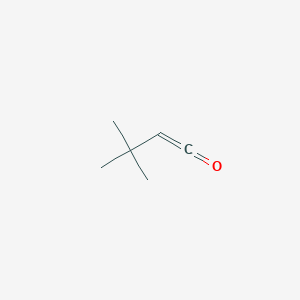
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopentanone Ring: The cyclopentanone ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are introduced through selective functionalization reactions, often involving reagents such as methanol and hydroxylating agents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: This compound shares similar functional groups but has a different core structure.
2-Hydroxy-5-methoxyacetophenone: Another compound with similar functional groups but a different arrangement of atoms.
5-Methoxy-2-hydroxyacetophenone: Similar in structure but with variations in the placement of functional groups.
Uniqueness
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure combined with hydroxyl and methoxy groups
Properties
CAS No. |
61076-58-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O4/c1-13(6-5-11(15)12(13)16)9-7-8(17-2)3-4-10(9)14/h3-4,7,11,14-15H,5-6H2,1-2H3 |
InChI Key |
OHTBHFWKGOVJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)O)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
